molecular formula C19H21BN2O4S B11774518 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine

1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B11774518
M. Wt: 384.3 g/mol
InChI Key: QEKMQNFQUFRDHS-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a phenylsulfonyl group, a dioxaborolane ring, and a pyrrolo[3,2-b]pyridine core. Its unique structure makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenylsulfonyl Group: This is achieved through sulfonylation reactions using reagents such as phenylsulfonyl chloride.

    Attachment of the Dioxaborolane Ring: This step involves the use of boronic acid derivatives and appropriate catalysts to form the dioxaborolane ring.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group and the dioxaborolane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine can be compared with similar compounds such as:

These compounds share some structural similarities but differ in their functional groups and overall reactivity. The unique combination of the phenylsulfonyl group and the dioxaborolane ring in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H21BN2O4S

Molecular Weight

384.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C19H21BN2O4S/c1-18(2)19(3,4)26-20(25-18)15-13-22(16-11-8-12-21-17(15)16)27(23,24)14-9-6-5-7-10-14/h5-13H,1-4H3

InChI Key

QEKMQNFQUFRDHS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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